

10-Bromo-7-phenyl-7H-benzo[c]carbazole

literature review

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Compound of Interest

Compound Name:	10-Bromo-7-phenyl-7H-benzo[c]carbazole
Cat. No.:	B3014291

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Core Compound Identity and Physicochemical Properties

10-Bromo-7-phenyl-7H-benzo[c]carbazole is an aromatic heterocyclic compound distinguished by a benzo[c]carbazole core. This structure features two benzene rings fused to a central pyrrole ring, with an additional benzene ring fused in a non-linear fashion. Key modifications include a phenyl group attached to the carbazole nitrogen (position 7) and a bromine atom at position 10. These features impart critical electronic and steric properties that define its utility.

The carbazole ring system is inherently electron-rich and possesses excellent hole-transporting capabilities, making it a cornerstone for various organic semiconductor materials.^{[1][2]} The addition of the phenyl group at the nitrogen atom enhances solubility and influences the molecular packing in thin films, while the bromine atom serves a dual purpose: it modifies the electronic properties through the heavy-atom effect and provides a reactive handle for further chemical functionalization via cross-coupling reactions.^[3]

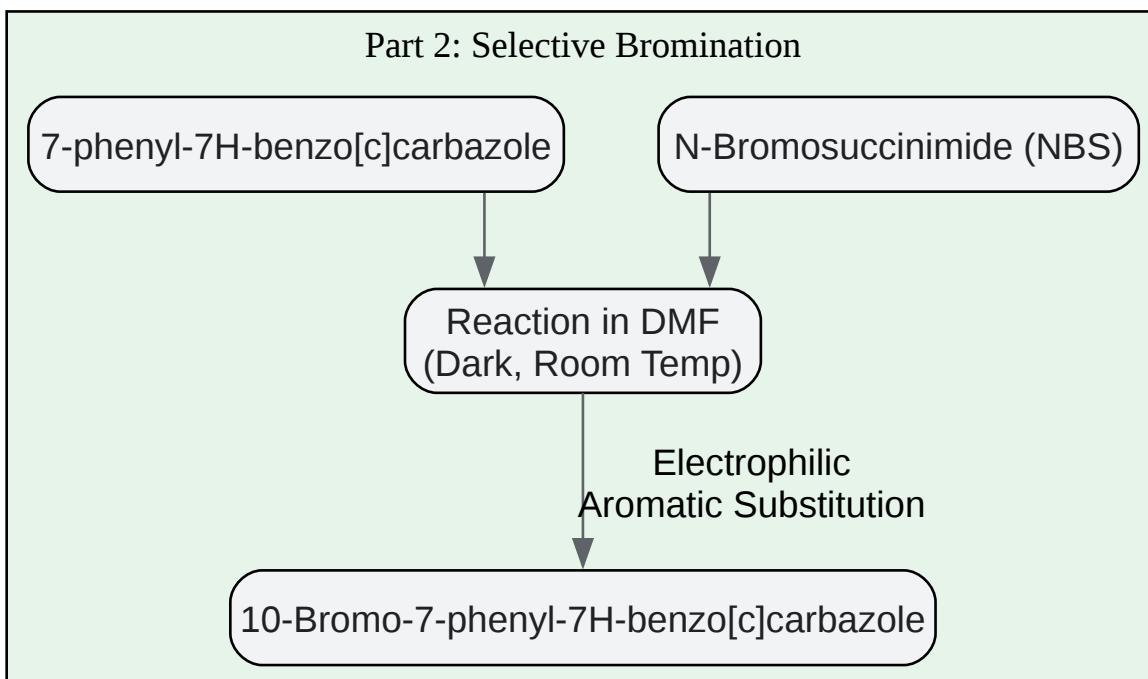
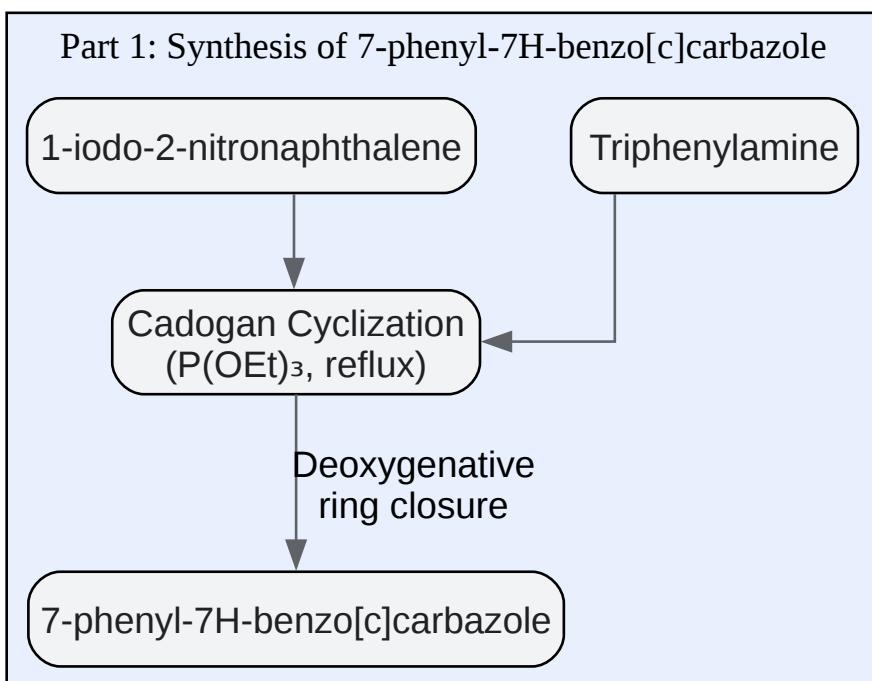
Table 1: Physicochemical Properties of **10-Bromo-7-phenyl-7H-benzo[c]carbazole**

Property	Value	Source(s)
CAS Number	1210469-11-6	[4] [5]
Molecular Formula	C ₂₂ H ₁₄ BrN	[6]
Molecular Weight	372.27 g/mol	[6]
Appearance	White to orange or green powder/crystal	[7]
Melting Point	137 °C	[8]
Purity (Typical)	>98% (HPLC)	[7]

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for **10-Bromo-7-phenyl-7H-benzo[c]carbazole** is not readily available in prominent journals, a robust and logical synthetic route can be designed based on well-established organometallic and heterocyclic chemistry principles. The following proposed synthesis involves a Cadogan ring-closure reaction followed by a selective bromination. This approach is chosen for its efficiency in forming the carbazole core and the predictable regioselectivity of the subsequent halogenation.

Proposed Synthetic Workflow



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Caption: Proposed two-part synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Part 1: Synthesis of 7-phenyl-7H-benzo[c]carbazole (Intermediate)

- Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-iodo-2-nitronaphthalene (1.0 eq) and triphenylamine (1.2 eq).
- Solvent and Reagent Addition: Add triethyl phosphite ($\text{P}(\text{OEt})_3$) as both the solvent and deoxygenating agent (5.0 eq).
- Reaction Execution: Heat the mixture to reflux (approx. 155-160 °C) under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours). The mechanism involves the deoxygenation of the nitro group to a nitrene, which then undergoes intramolecular electrophilic attack on an adjacent phenyl ring of the triphenylamine, followed by aromatization.
- Work-up and Purification: Cool the reaction mixture to room temperature. Slowly add methanol to quench any remaining triethyl phosphite. The resulting precipitate is collected by vacuum filtration, washed with cold methanol, and then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-phenyl-7H-benzo[c]carbazole.

Part 2: Synthesis of **10-Bromo-7-phenyl-7H-benzo[c]carbazole** (Final Product)

- Reaction Setup: Dissolve the intermediate 7-phenyl-7H-benzo[c]carbazole (1.0 eq) in dimethylformamide (DMF) in a flask protected from light.
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C.
- Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. The C-10 position is electronically activated by the carbazole nitrogen and is sterically accessible, making it the preferred site for electrophilic aromatic substitution.
- Work-up and Purification: Pour the reaction mixture into ice water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dichloromethane) to afford pure **10-Bromo-7-phenyl-7H-benzo[c]carbazole**.

Application in Organic Electronics & Materials Science

The primary and well-documented application of this compound is in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[\[1\]](#)[\[3\]](#)

Role as a Hole-Transporting Material (HTM)

The carbazole core provides a high-lying Highest Occupied Molecular Orbital (HOMO) energy level, facilitating efficient injection of "holes" (positive charge carriers) from the anode.[\[2\]](#) The extended π -conjugated system of the benzo[c]carbazole structure allows for efficient transport of these holes to the emissive layer of the OLED device. This charge balance is critical for maximizing the recombination of electrons and holes in the emissive layer, thereby enhancing device efficiency and brightness.[\[1\]](#)

Use as a Host Material and Intermediate

The high thermal stability and favorable electronic properties make **10-Bromo-7-phenyl-7H-benzo[c]carbazole** an excellent candidate as a host material for phosphorescent emitters in OLEDs.[\[3\]](#) Furthermore, the reactive bromine atom allows this compound to serve as a versatile building block.[\[9\]](#) It can be readily functionalized using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to synthesize more complex, multifunctional molecules with tailored photophysical and electronic properties for advanced devices like organic photovoltaics (OPVs) and sensors.[\[3\]](#)

Table 2: Expected Electronic Properties (Based on Analogs)

Property	Expected Range/Characteristic	Rationale/Supporting Literature
HOMO Energy Level	-5.4 to -5.8 eV	Carbazole derivatives are known for low-lying HOMO levels suitable for hole injection.[10][11]
LUMO Energy Level	-2.0 to -2.5 eV	Typical for carbazole-based materials, resulting in a large bandgap.[10]
Oxidation Potential	+1.0 to +1.5 V (vs. Ag/AgCl)	The electron-rich carbazole core is readily oxidized. The bromo-substituent slightly increases the potential.[10]
Fluorescence	Emission in the UV-A to violet region (~380-420 nm)	Characteristic of the benzo[c]carbazole fluorophore. [7]

Unexplored Potential in Drug Development & Medicinal Chemistry

While heavily utilized in materials science, the biological activity of **10-Bromo-7-phenyl-7H-benzo[c]carbazole** remains largely uninvestigated. However, the broader carbazole scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting significant biological activities.[12]

Rationale for Biological Interest

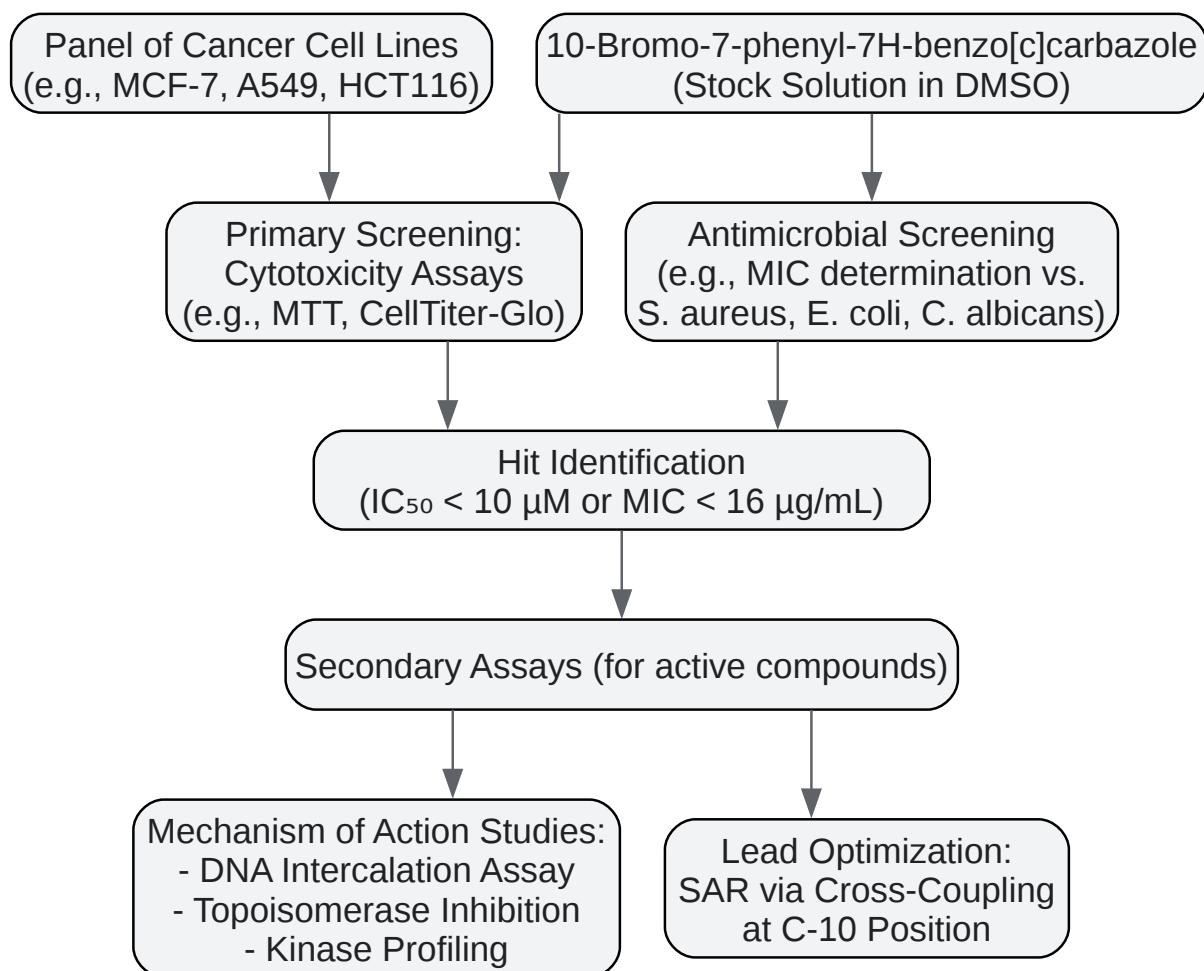
- Anticancer Activity: Many carbazole derivatives are known to exhibit potent anticancer effects by intercalating with DNA, inhibiting topoisomerases, or modulating signaling pathways like PI3K/Akt/mTOR.[6][12] The planar structure of the benzo[c]carbazole core is ideal for DNA intercalation.
- Antimicrobial Properties: The lipophilic nature of the carbazole nucleus allows it to disrupt bacterial cell membranes, and various substituted carbazoles have demonstrated significant

antibacterial and antifungal activity.[12]

- Reactive Handle for Library Synthesis: The bromine atom at C-10 is a key feature. It can act as a versatile synthetic handle for creating a library of new chemical entities (NCEs) via metal-catalyzed cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR).

Proposed Workflow for Biological Evaluation

For research teams interested in exploring the pharmaceutical potential of this compound, a structured screening cascade is essential.



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Caption: A logical workflow for the initial biological screening of the title compound.

This workflow provides a systematic approach to first identify any cytotoxic or antimicrobial "hits" and then to probe their mechanism of action, ultimately leading to a rational drug design program based on this promising but unexplored scaffold.

Conclusion

10-Bromo-7-phenyl-7H-benzo[c]carbazole is a compound of significant interest, albeit with a heavily one-sided research focus. Its identity as a high-performance material in organic electronics is well-established, driven by the intrinsic hole-transporting properties of the carbazole core and its thermal stability. This guide has provided a plausible, detailed synthesis protocol and summarized its key attributes for materials science applications.

Simultaneously, this molecule represents a compelling, unexplored opportunity for drug discovery. Its structural similarity to known biologically active carbazoles suggests a high probability of inherent bioactivity. The presence of a functional bromine handle makes it an ideal starting point for a medicinal chemistry campaign. It is our hope that this guide will not only serve professionals in the electronics industry but also inspire researchers in the pharmaceutical sciences to investigate the untapped potential of this versatile compound.

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